molecular formula C9H13NO B1379073 3-Amino-2-isopropylphenol CAS No. 1243386-07-3

3-Amino-2-isopropylphenol

Cat. No. B1379073
M. Wt: 151.21 g/mol
InChI Key: LNTNLQRCRYYZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-isopropylphenol (AIP) is an organic compound with a wide range of applications in the fields of science and industry. It is a derivative of phenol, a widely used industrial chemical, and is used in a variety of applications, including as a catalyst, as a corrosion inhibitor, and in the synthesis of other compounds. AIP has been studied extensively in the laboratory, and its structure and properties have been elucidated.

Scientific Research Applications

Environmental Applications

3-Amino-2-isopropylphenol derivatives are involved in environmental applications such as dye and heavy metal removal. For instance, 4-aminothiophenol and 3-aminopropyltriethoxysilane have been used to modify graphene oxide, enhancing its sorption efficiencies for methylene blue and copper, suggesting potential for water treatment and pollution mitigation (Chen et al., 2016).

Pharmaceutical Synthesis

In the pharmaceutical sector, derivatives like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibit anticancer properties and are synthesized for targeted drug delivery, emphasizing the compound's relevance in medicinal chemistry (Sharma et al., 2018).

Photophysical Applications

Photophysical characterization of derivatives, like BODIPY dyes with 3-amino groups, reveals their solvent-sensitive properties. These derivatives are potential candidates for fluorescent probes in acidity studies, highlighting their utility in chemical sensing and molecular imaging (Bañuelos et al., 2008).

Biocatalysis

In biocatalysis, enzymes and microorganisms are employed to synthesize chiral amino alcohols, valuable as pharmaceutical intermediates. A multidisciplinary approach involving transketolase and ω-transaminase has been applied for the rapid and preparative-scale synthesis of such compounds, demonstrating the versatility of 3-Amino-2-isopropylphenol derivatives in green chemistry and biotechnology (Smith et al., 2010).

properties

IUPAC Name

3-amino-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTNLQRCRYYZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-isopropylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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